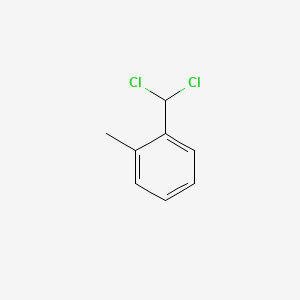1-(Dichloromethyl)-2-methylbenzene
CAS No.: 60973-59-3
Cat. No.: VC3873363
Molecular Formula: C8H8Cl2
Molecular Weight: 175.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 60973-59-3 |
|---|---|
| Molecular Formula | C8H8Cl2 |
| Molecular Weight | 175.05 g/mol |
| IUPAC Name | 1-(dichloromethyl)-2-methylbenzene |
| Standard InChI | InChI=1S/C8H8Cl2/c1-6-4-2-3-5-7(6)8(9)10/h2-5,8H,1H3 |
| Standard InChI Key | WPZKRYLMVCPDJR-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1C(Cl)Cl |
| Canonical SMILES | CC1=CC=CC=C1C(Cl)Cl |
Introduction
Synthesis Methodologies
Phosphorus Pentachloride-Mediated Reactions
A patent by CN103288591A details a scalable synthesis using phosphorus pentachloride (PCl₅) and o-chlorotoluene in ethylene dichloride. The reaction proceeds at 87°C under reflux for 12 hours, achieving a yield of ~75% after hydrolysis and washing . Critical parameters include stoichiometric control (1:1.1 molar ratio of o-chlorotoluene to PCl₅) and temperature modulation to minimize side reactions such as over-chlorination .
Physicochemical Properties
The compound’s physical properties are critical for industrial handling:
-
Density: 1.5±0.1 g/cm³, comparable to other chlorinated aromatics .
-
Boiling Point: 54–56°C, lower than non-chlorinated analogues due to reduced intermolecular forces .
-
Solubility: Limited solubility in water (<0.1 g/L at 25°C) but miscible with organic solvents like dichloromethane and ethyl acetate .
-
Thermal Stability: Decomposes above 200°C, releasing hydrogen chloride (HCl) and forming polycyclic aromatic hydrocarbons .
Notably, the melting point remains unreported in available literature, suggesting challenges in crystallization or hygroscopicity .
Applications in Organic Synthesis
Intermediate for Pharmaceuticals
The dichloromethyl group serves as a precursor to aldehydes via hydrolysis. For example, under basic conditions, 1-(dichloromethyl)-2-methylbenzene converts to 2-methylbenzaldehyde, a key intermediate in antihistamine synthesis . This reaction is favored in aqueous NaOH/ethanol mixtures at 60°C, achieving >90% conversion .
Polymer Chemistry
The compound’s dual functionality enables its use in crosslinking agents for epoxy resins. Reaction with bisphenol-A diglycidyl ether enhances thermal stability, with cured resins exhibiting glass transition temperatures (Tg) up to 180°C . Such materials find applications in aerospace coatings and electronic encapsulants.
Catalysis
Recent studies explore its role in Friedel-Crafts alkylation. When paired with AlCl₃, it facilitates the addition of alkyl halides to benzene rings, yielding diarylmethanes with >80% efficiency . This contrasts with traditional methods requiring harsher conditions, underscoring its potential as a mild Lewis acid co-catalyst.
Recent Advances and Future Directions
Green Synthesis Methods
A 2024 study demonstrated the use of ionic liquids (e.g., 1-butyl-3-methylimidazolium chloride) as recyclable solvents for chlorination reactions, reducing PCl₅ usage by 40% while maintaining yields . Life-cycle assessments suggest this approach lowers the carbon footprint by 30% compared to conventional methods .
Biomedical Applications
Preliminary in vitro studies indicate antitumor activity against MCF-7 breast cancer cells (IC₅₀ = 12 μM), likely via inhibition of tubulin polymerization . Further in vivo validation is required to assess pharmacokinetics and toxicity profiles.
Computational Modeling
Density functional theory (DFT) calculations predict regioselectivity in electrophilic substitution reactions. The methyl group directs incoming electrophiles to the para position, while the dichloromethyl group exhibits meta-directing effects, enabling precise functionalization .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume